molecular formula C10H10ClN5O B1334731 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 132269-38-6

5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B1334731
M. Wt: 251.67 g/mol
InChI Key: LZYOKUBZSKOHLP-UHFFFAOYSA-N
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Description

The compound of interest, 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide, is a derivative of 1,2,3-triazole, which is a class of compounds known for their diverse range of biological activities. While the specific compound is not directly synthesized in the provided papers, they do offer insights into the synthesis of closely related triazole compounds. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide involves 4-chlorobenzenamine as a starting material, which is structurally similar to the benzyl component of the compound .

Synthesis Analysis

The synthesis of related triazole compounds involves multi-step processes. In the case of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, a five-step synthesis was employed starting from 4-chlorobenzenamine. The reaction conditions were optimized to a temperature of 78°C and a reaction time of 8 hours, with a molar ratio of triazole ester to ethylenediamine of 1:25, resulting in a high yield of 88% . This suggests that the synthesis of 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide could potentially follow a similar pathway, with modifications to the side chain to match the target compound.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms. This structure is pivotal for the biological activity of these compounds. The characterization of such compounds is typically done using techniques like 1H NMR and MS, as demonstrated in the synthesis of the related compound . These techniques would be essential for confirming the structure of 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide as well.

Chemical Reactions Analysis

Triazole derivatives are known to undergo various chemical reactions, which can be used to further modify their structure or to synthesize new compounds. For example, thioamides of 5-amino-2-aryl-2H-1,2,3-triazole-4-carboxylic acid can be obtained and used in heterocyclization reactions with bifunctional reagents to create new heterocyclic polycyclic ensembles . This indicates that the compound of interest may also be amenable to such reactions, potentially leading to the creation of novel molecules with a triazole core.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide are not detailed in the provided papers, the properties of triazole derivatives can be inferred. These compounds are generally stable and can be manipulated under various reaction conditions to yield high-purity products, as evidenced by the high yield and purity of the synthesized compounds in the papers . The solubility, melting point, and other physicochemical properties would need to be determined experimentally for the specific compound .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound's synthesis involves catalytic hydrogenation, providing a method for preparing 4-amino-1,2,3-triazole-5-carbaldehydes and related structures (Albert & Taguchi, 1973). This process is crucial for generating a range of triazole derivatives, indicating the versatility of 5-amino-1,2,3-triazoles in chemical synthesis.

Antimicrobial Applications

  • Research on 1H-1,2,3-triazole-4-carboxamides, including compounds similar to 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide, has demonstrated antimicrobial properties against various pathogens. Specific compounds showed potent antibacterial effects against S. aureus and antifungal activity against C. albicans, suggesting potential for developing new antimicrobial agents (Pokhodylo et al., 2021).

Development of Peptidomimetics and Biologically Active Compounds

  • The compound's structure is suitable for the preparation of peptidomimetics or biologically active compounds based on the triazole scaffold. A study on the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates highlights its application in creating HSP90 inhibitors, a class of compounds with potential anticancer activity (Ferrini et al., 2015).

Applications in Nucleoside Synthesis

  • The compound is involved in the synthesis of nucleosides of 5-substituted-1,2,4-triazole-3-carboxamides. This demonstrates its utility in the creation of novel nucleoside analogs, which are significant in medicinal chemistry, especially in the development of antiviral and anticancer agents (Naik et al., 1974).

Potential in Anticancer Research

  • Derivatives of 1,2,3-triazole-4-carboxamide, including structures similar to the compound , have been screened for anticancer activity. Some derivatives demonstrated significant activity against various cancer cell lines, indicating the compound's potential role in the development of new anticancer agents (Pokhodylo et al., 2013).

Future Directions

The future directions for research on 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. Given the biological activities observed in related compounds, it may be of interest to explore its potential as a pharmaceutical agent . Additionally, the use of novel synthesis methods such as ultrasound-assisted reactions could be further explored .

properties

IUPAC Name

5-amino-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN5O/c11-7-3-1-6(2-4-7)5-16-9(12)8(10(13)17)14-15-16/h1-4H,5,12H2,(H2,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYOKUBZSKOHLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384673
Record name 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

CAS RN

132269-38-6
Record name 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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